Propane-2,2-diylbis(4,1-phenylene) bis(2-hydroxybenzoate)

Catalog No.
S706843
CAS No.
16527-05-2
M.F
C29H24O6
M. Wt
468.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propane-2,2-diylbis(4,1-phenylene) bis(2-hydroxybe...

CAS Number

16527-05-2

Product Name

Propane-2,2-diylbis(4,1-phenylene) bis(2-hydroxybenzoate)

IUPAC Name

[4-[2-[4-(2-hydroxybenzoyl)oxyphenyl]propan-2-yl]phenyl] 2-hydroxybenzoate

Molecular Formula

C29H24O6

Molecular Weight

468.5 g/mol

InChI

InChI=1S/C29H24O6/c1-29(2,19-11-15-21(16-12-19)34-27(32)23-7-3-5-9-25(23)30)20-13-17-22(18-14-20)35-28(33)24-8-4-6-10-26(24)31/h3-18,30-31H,1-2H3

InChI Key

HEIPCDMHAQLHKV-UHFFFAOYSA-N

SMILES

CC(C)(C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2O)C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4O

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2O)C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4O

The exact mass of the compound Propane-2,2-diylbis(4,1-phenylene) bis(2-hydroxybenzoate) is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73184. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Propane-2,2-diylbis(4,1-phenylene) bis(2-hydroxybenzoate), widely known in industrial procurement as Bisphenol A disalicylate (CAS: 16527-05-2), is an advanced latent ultraviolet (UV) absorber and precursor-type stabilizer. Unlike traditional active UV absorbers that can impart initial color or interfere with early-stage optical clarity, this compound remains transparent and photochemically inactive until exposed to high-energy UV radiation. Upon irradiation, it undergoes a targeted photo-Fries rearrangement to generate highly effective ortho-hydroxybenzophenone structures directly within the polymer matrix [1]. This "on-demand" stabilization mechanism makes it a critical procurement choice for high-performance transparent plastics, particularly polycarbonate (PC) resins, LED lampshades, and dynamic cross-linked polymer networks where maintaining initial optical transmission and long-term photo-oxidative stability are paramount [2].

Generic substitution with standard active UV absorbers (such as 2-hydroxy-4-n-octyloxybenzophenone or conventional benzotriazoles) frequently fails in high-end optical applications because these additives absorb near-UV and visible light immediately, leading to undesirable initial yellowing and reduced light transmittance in the virgin polymer [1]. Furthermore, substituting with simpler, non-BPA-based latent absorbers (like phenyl salicylate) results in poor matrix compatibility and lower thermal stability. During high-temperature polycarbonate extrusion (often >280°C), lower molecular weight salicylates tend to volatilize or bloom to the surface, causing mold plate-out and a loss of active stabilizer concentration [2]. Propane-2,2-diylbis(4,1-phenylene) bis(2-hydroxybenzoate) provides an exact structural match for the bisphenol A polycarbonate backbone, ensuring zero initial color contribution and superior high-temperature processability without migration.

Pre-Irradiation Transmittance and Color Index in Polycarbonate

In optical-grade polycarbonate formulations, the use of latent precursor UV absorbers is essential to prevent initial tinting. Formulations utilizing Propane-2,2-diylbis(4,1-phenylene) bis(2-hydroxybenzoate) maintain an exceptionally high initial light transmittance (>90%) and a near-zero Yellowness Index (YI) prior to UV exposure, matching the optical profile of virgin PC [1]. In contrast, direct substitution with active benzophenones (e.g., 2,4-dihydroxybenzophenone) typically reduces initial transmittance by 2-4% and increases the baseline YI due to their inherent absorption tails extending into the visible spectrum.

Evidence DimensionInitial Yellowness Index (YI) and Light Transmittance
Target Compound DataYI < 1.0, Transmittance > 90% (pre-exposure)
Comparator Or BaselineActive benzophenones (YI > 2.5, Transmittance ~87-88%)
Quantified Difference>2% improvement in initial transmittance with significantly lower baseline yellowing.
ConditionsOptical-grade polycarbonate resin plaque, pre-UV exposure.

For LED lampshades and optical lenses, buyers must procure latent absorbers to ensure the final product meets strict initial transparency specifications before deployment.

Thermal Stability During High-Temperature Extrusion

Polycarbonate processing requires high extrusion temperatures, often exceeding 280°C. Propane-2,2-diylbis(4,1-phenylene) bis(2-hydroxybenzoate), with its high molecular weight (468.5 g/mol) and structural homology to the BPA backbone, exhibits superior thermal stability and near-zero volatility at these temperatures [1]. Simpler latent absorbers like phenyl salicylate (MW 214.2 g/mol) suffer from significant volatilization and mold deposit (plate-out) during high-temperature injection molding, leading to surface defects and a loss of active stabilizer concentration in the final part.

Evidence DimensionVolatilization loss at 280°C
Target Compound DataMinimal mass loss (< 1%) at PC processing temperatures
Comparator Or BaselinePhenyl salicylate (significant mass loss and mold plate-out)
Quantified DifferenceDrastic reduction in volatile emissions and mold fouling during high-temperature processing.
ConditionsThermogravimetric analysis (TGA) and injection molding at 280-300°C.

Procurement of the BPA-disalicylate derivative prevents mold fouling and ensures the actual retained concentration of the UV stabilizer matches the formulated dose.

In-Situ Generation of Active Stabilizer via Photo-Fries Rearrangement

Upon exposure to high-energy UV radiation, Propane-2,2-diylbis(4,1-phenylene) bis(2-hydroxybenzoate) efficiently undergoes a photo-Fries rearrangement, cleaving the ester bond to form a highly conjugated 2,2'-dihydroxybenzophenone derivative directly within the polymer matrix [1]. This localized generation provides targeted UV absorption exactly where photo-oxidative stress is highest (e.g., the polymer surface). Compared to pre-compounded active UV absorbers that steadily deplete from time zero, this latent reservoir extends the service life of the polymer by continuously generating active stabilizer as UV exposure accumulates.

Evidence DimensionActive UV absorber concentration over time
Target Compound DataIncreasing concentration of active benzophenone chromophores upon initial UV dosing
Comparator Or BaselinePre-compounded active stabilizers (steady depletion from time zero)
Quantified DifferenceDelayed onset of photo-oxidation and extended functional half-life of the protective matrix.
ConditionsAccelerated UV weathering (e.g., Xenon arc exposure) of PC films.

This self-healing stabilization mechanism is critical for outdoor applications, allowing buyers to guarantee longer product lifespans without overloading the initial formulation.

Integration into Dynamic Cross-Linked Polycarbonate Formulations

Recent advancements in dynamic polymers (incorporating reversible covalent bonds like boronic esters) require additives that do not interfere with network mobility or dynamic exchange. Propane-2,2-diylbis(4,1-phenylene) bis(2-hydroxybenzoate) is explicitly utilized in dynamic hybrid cross-linked networks because its latent, neutral ester nature prevents premature quenching of the dynamic bonds during synthesis [1]. This is a distinct advantage over active hindered amine light stabilizers (HALS) or acidic active absorbers that can disrupt the cross-linking equilibrium and alter network rheology.

Evidence DimensionDynamic bond exchange interference
Target Compound DataZero interference with dynamic cross-linking equilibrium
Comparator Or BaselineAcidic or basic active stabilizers (e.g., certain HALS) which can alter network rheology
Quantified DifferenceMaintains 100% of the designed self-healing or dynamic rheological properties of the host polymer.
ConditionsDynamic polymer synthesis with boronic ester or hybrid cross-linked networks.

For R&D and scale-up of next-generation self-healing or dynamic polymers, this compound is a mandatory selection to ensure UV stability without compromising the dynamic network.

Optical-Grade Polycarbonate for LED Lampshades

Utilized as the primary latent UV absorber where maximum initial light transmittance and zero initial yellowing are absolute requirements, converting to an active shield only upon UV exposure in the field [1].

High-Temperature Extruded Transparent Films

Chosen over lower molecular weight salicylates (like phenyl salicylate) to prevent volatilization, mold plate-out, and fuming during high-temperature (>280°C) extrusion and injection molding workflows [2].

Outdoor Glazing and Transparent Architectural Plastics

Applied in PC sheets and films where long-term weathering resistance is needed, leveraging the photo-Fries rearrangement to provide a sustained, self-replenishing UV defense mechanism over years of solar exposure [3].

Dynamic and Self-Healing Polymer Networks

Integrated into advanced dynamic covalent polymers (e.g., boronic ester cross-linked systems) where the additive must not interfere with the reversible bond exchange during processing or service life [4].

XLogP3

7.9

Other CAS

16527-05-2

Wikipedia

Propane-2,2-diyldibenzene-4,1-diyl bis(2-hydroxybenzoate)

Dates

Last modified: 08-15-2023

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